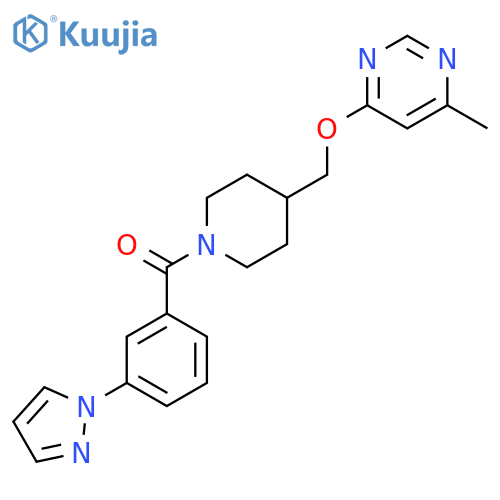Cas no 2310124-29-7 (4-methyl-6-({1-3-(1H-pyrazol-1-yl)benzoylpiperidin-4-yl}methoxy)pyrimidine)

2310124-29-7 structure
商品名:4-methyl-6-({1-3-(1H-pyrazol-1-yl)benzoylpiperidin-4-yl}methoxy)pyrimidine
CAS番号:2310124-29-7
MF:C21H23N5O2
メガワット:377.439624071121
CID:5326809
4-methyl-6-({1-3-(1H-pyrazol-1-yl)benzoylpiperidin-4-yl}methoxy)pyrimidine 化学的及び物理的性質
名前と識別子
-
- (3-(1H-pyrazol-1-yl)phenyl)(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone
- [4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone
- 4-methyl-6-({1-3-(1H-pyrazol-1-yl)benzoylpiperidin-4-yl}methoxy)pyrimidine
-
- インチ: 1S/C21H23N5O2/c1-16-12-20(23-15-22-16)28-14-17-6-10-25(11-7-17)21(27)18-4-2-5-19(13-18)26-9-3-8-24-26/h2-5,8-9,12-13,15,17H,6-7,10-11,14H2,1H3
- InChIKey: KDUZRMXVWPZJPE-UHFFFAOYSA-N
- ほほえんだ: O(C1C=C(C)N=CN=1)CC1CCN(C(C2C=CC=C(C=2)N2C=CC=N2)=O)CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 511
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 73.1
4-methyl-6-({1-3-(1H-pyrazol-1-yl)benzoylpiperidin-4-yl}methoxy)pyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6658-6205-3mg |
4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine |
2310124-29-7 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6658-6205-40mg |
4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine |
2310124-29-7 | 40mg |
$140.0 | 2023-09-07 | ||
| Life Chemicals | F6658-6205-100mg |
4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine |
2310124-29-7 | 100mg |
$248.0 | 2023-09-07 | ||
| Life Chemicals | F6658-6205-4mg |
4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine |
2310124-29-7 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6658-6205-5mg |
4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine |
2310124-29-7 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6658-6205-15mg |
4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine |
2310124-29-7 | 15mg |
$89.0 | 2023-09-07 | ||
| Life Chemicals | F6658-6205-10mg |
4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine |
2310124-29-7 | 10mg |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6658-6205-10μmol |
4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine |
2310124-29-7 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6658-6205-20mg |
4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine |
2310124-29-7 | 20mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6658-6205-25mg |
4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine |
2310124-29-7 | 25mg |
$109.0 | 2023-09-07 |
4-methyl-6-({1-3-(1H-pyrazol-1-yl)benzoylpiperidin-4-yl}methoxy)pyrimidine 関連文献
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
2310124-29-7 (4-methyl-6-({1-3-(1H-pyrazol-1-yl)benzoylpiperidin-4-yl}methoxy)pyrimidine) 関連製品
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
